N-[2-(2-methylpropylcarbamoyl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
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Overview
Description
Synthesis Analysis
This involves understanding the methods used to create the compound. It could involve various chemical reactions, use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms involved in the reactions .Physical and Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, acidity or basicity (pH), and reactivity with other substances .Scientific Research Applications
Cobalt-Catalyzed Coupling Reactions : This compound has been involved in research exploring cobalt-catalyzed coupling reactions. Specifically, aromatic carboxamides, including compounds similar to the one , can be ortho-alkylated with Grignard reagents. Such reactions proceed smoothly at room temperature, using air as the sole oxidant. This research is significant in the field of organic synthesis and could have implications for the development of new pharmaceuticals (Chen et al., 2011).
Synthesis of α,β-unsaturated N-methoxy-N-methylamides : Another study explored the synthesis of α,β-unsaturated N-methoxy-N-methylamides, which are related to the compound . This research could have implications in developing new compounds with potential biological activity (Beney et al., 1998).
Antimicrobial Activity of Heterocyclic Sulfamoyl-phenyl-carboximidamides : Research on novel heterocyclic sulfamoyl-phenyl-carboximidamides, similar to the queried compound, has been conducted to evaluate their antibacterial, antifungal, and tuberculostatic activities. Some of these compounds have shown promising antibacterial potency (Gobis et al., 2012).
Spectroscopic Properties of Acridinium-9-sulfonamides : The spectroscopic properties of certain compounds, including N-(p-toluenesulfonyl)-N-(4-antipyrine)-10-methylacridinium-9-carboxamide triflate, which are structurally related to the queried compound, have been studied. These compounds exhibit unique UV, fluorescent, and chemiluminescent properties, making them potentially useful in analytical chemistry (Mu et al., 2009).
In Vitro Metabolic Fate of Synthetic Cannabinoid Receptor Agonists : There has been research on the in vitro metabolism of compounds like 2F-QMPSB and SGT-233, which contain sulfamoyl benzamide core structures similar to the queried compound. This study is significant for understanding the pharmacokinetics of these novel compounds (Richter et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(2-methylpropylcarbamoyl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4S/c1-19(2)18-26-25(30)22-10-6-7-11-23(22)27-24(29)21-12-15-28(16-13-21)33(31,32)17-14-20-8-4-3-5-9-20/h3-11,14,17,19,21H,12-13,15-16,18H2,1-2H3,(H,26,30)(H,27,29)/b17-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVDPHWPVLQMQI-SAPNQHFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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